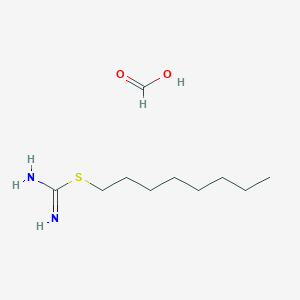
Formic acid;octyl carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;octyl carbamimidothioate is a compound that combines the properties of formic acid and octyl carbamimidothioateIt is a colorless, fuming liquid with a pungent odor and is naturally found in the venom of ants Octyl carbamimidothioate is a derivative of carbamimidothioic acid, which contains an octyl group
Méthodes De Préparation
The synthesis of formic acid;octyl carbamimidothioate involves several steps. One common method is the reaction of formic acid with octyl isothiocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Analyse Des Réactions Chimiques
Formic acid;octyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce carbon dioxide and water. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into simpler molecules such as methanol and octylamine. Reducing agents like lithium aluminum hydride are often used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octyl group is replaced by other functional groups.
Applications De Recherche Scientifique
Formic acid;octyl carbamimidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamimidothioate derivatives.
Biology: The compound is studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and inflammatory conditions.
Mécanisme D'action
The mechanism of action of formic acid;octyl carbamimidothioate involves its interaction with cellular components. The compound can disrupt cell membranes and inhibit enzyme activity, leading to cell death. It targets specific molecular pathways involved in cell metabolism and replication, making it effective against certain pathogens .
Comparaison Avec Des Composés Similaires
Formic acid;octyl carbamimidothioate can be compared with other similar compounds such as:
Formic acid: The simplest carboxylic acid with a wide range of applications in chemical synthesis and industry.
Octyl isothiocyanate: A compound used in organic synthesis and as a precursor for various derivatives.
Carbamimidothioic acid derivatives: Compounds with similar structures and properties, used in the synthesis of pharmaceuticals and agrochemicals
This compound stands out due to its unique combination of properties from both formic acid and octyl carbamimidothioate, making it a versatile compound with diverse applications.
Propriétés
Numéro CAS |
6326-50-7 |
|---|---|
Formule moléculaire |
C10H22N2O2S |
Poids moléculaire |
234.36 g/mol |
Nom IUPAC |
formic acid;octyl carbamimidothioate |
InChI |
InChI=1S/C9H20N2S.CH2O2/c1-2-3-4-5-6-7-8-12-9(10)11;2-1-3/h2-8H2,1H3,(H3,10,11);1H,(H,2,3) |
Clé InChI |
XEWRSUTUONZVIW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC(=N)N.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















